REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[Cl-:16].[ClH:17].[N+:1]([O-:2])(=[O:3])[C:4](=[CH:5][c:6]1[cH:7][cH:8][c:9]2[n:10]([cH:11]1)[cH:12][cH:13][n:14]2)[CH3:15].[OH2:18]>>[C:4]([CH2:5][c:6]1[cH:7][cH:8][c:9]2[n:10]([cH:11]1)[cH:12][cH:13][n:14]2)([CH3:15])=[O:18]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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CC(=Cc1ccc2nccn2c1)[N+](=O)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=Cc1ccc2nccn2c1)[N+](=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Cc1ccc2nccn2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |